5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
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Overview
Description
5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.34 g/mol . This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Future Directions
The future directions for “5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” and similar compounds could involve further exploration of their potential applications in pharmacology, given the importance of thiadiazole derivatives in the synthesis of various drugs . Additionally, the use of nanocatalysts in the synthesis of these compounds is a promising area of research .
Preparation Methods
The synthesis of 5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2,4-dimethylaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol can be compared with other similar compounds, such as:
5-Methyl-1,3,4-thiadiazole-2-thiol: This compound has a similar thiadiazole ring but differs in the substituents on the phenyl ring, leading to different chemical and biological properties.
5-(4-Difluoromethylsulfanyl-phenylamino)-[1,3,4]thiadiazole-2-thiol:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound has an amino group instead of the dimethyl-phenylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(2,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-3-4-8(7(2)5-6)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVZALYHPMJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NNC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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